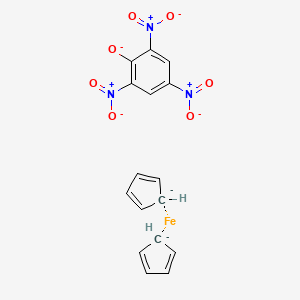

Ferrocenium picrate

Description

Contextualization within Ferrocene (B1249389) Chemistry and Metallocenium Salts

The chemistry of ferrocenium (B1229745) picrate (B76445) is deeply rooted in the field of ferrocene and metallocene chemistry. Ferrocene, with the formula Fe(C₅H₅)₂, is the archetypal metallocene, a class of organometallic compounds often described as "sandwich compounds" due to their structure featuring a central metal atom bonded between two cyclopentadienyl (B1206354) ligands. wikidoc.orgcdnsciencepub.combritannica.com Discovered in 1951, ferrocene is known for its remarkable stability and aromatic-like reactivity. britannica.comamericanjournal.org

A key chemical property of ferrocene is its ability to undergo a reversible one-electron oxidation to form the stable ferrocenium cation, [Fe(C₅H₅)₂]⁺. wikidoc.orgbritannica.comwikipedia.org This cation, which has an iron center in the +3 oxidation state, can then form ionic salts with various anions. wikidoc.orgontosight.ai Ferrocenium picrate, with the chemical formula C₁₆H₁₂FeN₃O₇, is a prominent example of such a salt, where the ferrocenium cation is paired with the picrate anion (C₆H₂N₃O₇⁻). smolecule.comnih.gov

Metallocenium salts, including this compound, are a cornerstone of organometallic chemistry. The nature of the anion can significantly influence the physical and chemical properties of the salt, such as its solubility, crystal structure, and reactivity. ontosight.aisamipubco.com The picrate anion, being a strong electron acceptor, imparts specific electronic characteristics to this compound, making it a subject of interest for studying charge-transfer interactions and redox behavior. ontosight.ai These salts are often employed as one-electron oxidizing agents in chemical synthesis, given that the resulting neutral ferrocene is generally inert and easily separated from the reaction mixture. wikidoc.org

| Property | Description |

| Parent Compound | Ferrocene (Fe(C₅H₅)₂) |

| Cation | Ferrocenium ([Fe(C₅H₅)₂]⁺) |

| Anion | Picrate (C₆H₂N₃O₇⁻) |

| Compound Class | Metallocenium Salt, Organometallic Salt |

Historical Trajectories in Fundamental Chemical Research

Following the discovery of ferrocene in the early 1950s, the exploration of its oxidized form, the ferrocenium cation, quickly became a focal point of fundamental research. fau.euresearchgate.net this compound emerged as one of the early and significant examples of a stable ferrocenium salt. samipubco.comdatapdf.com Initial research endeavors were directed at its synthesis, typically by the oxidation of ferrocene in the presence of picric acid, and the characterization of its fundamental properties. smolecule.comscirp.orgacs.org

Early studies in the 1970s delved into the physical characteristics of this compound, particularly its solid-state properties. It was discovered that the compound's crystal structure consists of segregated columns of ferrocenium cations and picrate anions, an arrangement that was of interest for understanding electrical conductivity in organic solids. datapdf.com Investigations into its magnetic susceptibility and electron spin resonance (ESR) spectra provided deep insights into the electronic structure and symmetry of the ferrocenium cation within the crystal lattice. acs.org

A significant historical research trajectory for this compound involves its investigation as a potential therapeutic agent. Alongside ferrocenium trichloroacetate, it was one of the first iron-based organometallic complexes to be studied for anticancer properties. researchgate.netresearchgate.netresearchgate.net This early work suggested that its biological activity was linked to the generation of reactive oxygen species (ROS), which could induce oxidative damage in cells. researchgate.netmdpi.com This line of inquiry established a foundation for the now-burgeoning field of medicinal bioorganometallic chemistry. samipubco.com

| Research Milestone | Key Finding | Approximate Era |

| Synthesis & Isolation | Stable salt formed from oxidation of ferrocene with picric acid. | 1950s-1960s |

| Structural Analysis | Solid-state structure features columnar stacking of cations and anions. datapdf.com | 1970s |

| Physical Properties | Characterization of magnetic and electrical properties. datapdf.comacs.org | 1970s |

| Biological Screening | Identified as one of the first ferrocenium salts with potential anticancer activity. researchgate.netresearchgate.net | 1970s-1980s |

Contemporary Academic Significance and Research Directions

In modern chemical research, this compound continues to be a compound of considerable interest, primarily due to the versatile properties of the ferrocenium moiety. Its significance spans materials science, electrochemistry, and medicinal chemistry.

Materials Science: this compound serves as a model system for the study of charge-transfer complexes. mdpi.com The combination of the electron-donating ferrocene/ferrocenium system with the electron-accepting picrate anion facilitates the investigation of electronic interactions that are crucial for developing novel materials with specific optical, electrical, or magnetic properties. ontosight.aiontosight.ai Research in this area explores how modifying the donor and acceptor components can tune the bulk properties of the material, with applications in molecular electronics and conductive materials. ontosight.airesearchgate.net

Electrochemistry: The reversible redox couple of ferrocene/ferrocenium is a standard in electrochemical studies. wikipedia.org Ferrocenium salts like the picrate are integral to research on electron transfer mechanisms. ontosight.ai Contemporary applications include the development of electrochemical sensors and as components in redox-active systems like redox flow batteries, where the stability and predictable electrochemical behavior of the ferrocenium cation are highly advantageous. ontosight.airesearchgate.net

Chemical Synthesis and Catalysis: this compound and related salts are utilized as chemical reagents, particularly as mild one-electron oxidizing agents. wikidoc.orgsmolecule.com They are also used to study the oxidation of various ferrocene derivatives, where the picrate anion acts as a convenient counter-ion for analysis, for instance, by liquid chromatography-mass spectrometry (LC-MS). scirp.orgscirp.org

Bioorganometallic Chemistry: The initial discovery of the biological activity of this compound has spurred extensive research into ferrocene-based drugs. smolecule.comsamipubco.com Current studies focus on understanding the mechanisms of action, which are thought to involve redox processes and the generation of cytotoxic ROS. researchgate.netmdpi.com The nature of the counter-anion, such as picrate, is known to affect the water solubility and, consequently, the biological efficacy of ferrocenium salts, a key consideration in modern drug design. samipubco.com

| Research Area | Focus of Study | Potential Applications |

| Materials Science | Charge-transfer complexes, electrical and magnetic properties. ontosight.airesearchgate.net | Molecular electronics, conductive materials. ontosight.ai |

| Electrochemistry | Electron transfer studies, redox behavior. wikipedia.orgontosight.ai | Electrochemical sensors, redox flow batteries. ontosight.airesearchgate.net |

| Medicinal Chemistry | Anticancer activity, mechanism of action via ROS. smolecule.commdpi.com | Development of novel metallodrugs. samipubco.com |

| Chemical Analysis | Reagent for oxidation studies, counter-ion for LC-MS. scirp.orgscirp.org | Analytical methods development. |

Structure

3D Structure of Parent

Properties

CAS No. |

11077-21-7 |

|---|---|

Molecular Formula |

C16H12FeN3O7-3 |

Molecular Weight |

414.13 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1 |

InChI Key |

WTZXGPNJQZACFU-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ferrocenium Picrate Formation

Oxidation Pathways for Ferrocenium (B1229745) Cation Generation

The initial and crucial step in the synthesis of ferrocenium picrate (B76445) is the oxidation of ferrocene (B1249389), a stable organometallic compound with the formula Fe(C₅H₅)₂. wikipedia.org This process involves the removal of one electron from the iron center, converting it from the +2 to the +3 oxidation state to form the ferrocenium cation, [Fe(C₅H₅)₂]⁺. wikipedia.orgresearchgate.net This transformation can be achieved through both chemical and electrochemical methods.

Chemical oxidation is a common and straightforward method for generating the ferrocenium cation. This process utilizes various oxidizing agents to facilitate the one-electron oxidation of ferrocene. nih.gov The choice of oxidant is critical and can influence the reaction conditions and the purity of the resulting ferrocenium salt.

Common chemical oxidants employed for the synthesis of ferrocenium salts include:

Iron(III) Chloride (FeCl₃) : A readily available and effective oxidant for ferrocene. mdpi.com

Silver Salts (e.g., Silver Triflate, Silver Nitrate) : These are also utilized for the oxidation of ferrocene. mdpi.comrsc.org

p-Benzoquinone : This organic oxidant can be used to convert ferrocene to the ferrocenium cation. mdpi.com

Trifluoroacetic Acid : In the presence of air, this strong acid can facilitate the oxidation of ferrocene. smolecule.comscirp.org

N-Oxopiperidinium Hexafluorophosphate (B91526) : This reagent can be used to regenerate a ferrocenium catalyst in certain reactions. mdpi.com

NOBF₄ (Nitrosonium Tetrafluoroborate) : This is another effective oxidizing agent for creating the ferrocenium cation. nih.govmdpi.com

The general reaction can be represented as: Fe(C₅H₅)₂ + Oxidant → [Fe(C₅H₅)₂]⁺ + Reduced Oxidant

The selection of the oxidant and solvent system is crucial for optimizing the yield and stability of the ferrocenium cation before its precipitation as the picrate salt. For instance, some ferrocenium salts are prepared using oxidants like FeCl₃ or silver triflate, followed by counterion exchange. mdpi.com

Table 1: Chemical Oxidants for Ferrocene Oxidation

| Oxidant | Formula | Reference |

|---|---|---|

| Iron(III) Chloride | FeCl₃ | mdpi.com |

| Silver Triflate | AgCF₃SO₃ | mdpi.com |

| p-Benzoquinone | C₆H₄O₂ | mdpi.com |

| Trifluoroacetic Acid | CF₃COOH | smolecule.comscirp.org |

| N-Oxopiperidinium Hexafluorophosphate | C₅H₁₀NO⁺PF₆⁻ | mdpi.com |

| Nitrosonium Tetrafluoroborate (B81430) | NOBF₄ | nih.govmdpi.com |

| Silver Nitrate | AgNO₃ | rsc.org |

Electrochemical oxidation offers a clean and controllable alternative to chemical methods for generating the ferrocenium cation. researchgate.net This technique involves the application of an external potential to a solution of ferrocene, typically in an organic solvent with a supporting electrolyte, to induce oxidation at an electrode surface. ajol.inforesearchgate.net Cyclic voltammetry is a common technique used to study the electrochemical behavior of the ferrocene/ferrocenium redox couple. ajol.inforesearchgate.net

The process at the anode can be described as: Fe(C₅H₅)₂ - e⁻ → [Fe(C₅H₅)₂]⁺

The ferrocene/ferrocenium redox couple is known for its reversibility, which has led to its use as a standard in electrochemistry. wikipedia.orgnih.gov The oxidation potential is approximately +0.4 V versus a saturated calomel (B162337) electrode (SCE). wikipedia.org The use of electrochemical methods allows for precise control over the generation of the ferrocenium cation, which can be crucial for subsequent reactions. rsc.org This method avoids the introduction of chemical oxidants and their reduced forms, which can simplify purification. Studies have examined the oxidation of ferrocene in various solvents like dichloromethane (B109758) and aqueous ethanol. ajol.inforesearchgate.net

Salt Metathesis and Anion Exchange Reactions with Picrate

Once the ferrocenium cation is generated, it is reacted with a source of picrate anions (C₆H₂N₃O₇⁻) to form the final product, ferrocenium picrate. smolecule.com This is typically achieved through a salt metathesis or anion exchange reaction. wikipedia.org

In this step, a soluble ferrocenium salt, such as ferrocenium tetrafluoroborate ([Fe(C₅H₅)₂]BF₄), is treated with a picrate salt, often an alkali metal picrate like sodium picrate or picric acid itself. smolecule.comwikipedia.org The driving force for this reaction is often the precipitation of the less soluble this compound from the reaction medium. wikipedia.org

The general reaction is: [Fe(C₅H₅)₂]⁺X⁻ + M⁺[C₆H₂(NO₂)₃O]⁻ → [Fe(C₅H₅)₂]⁺[C₆H₂(NO₂)₃O]⁻(s) + M⁺X⁻

Where X⁻ is the initial counter-anion (e.g., BF₄⁻, PF₆⁻) and M⁺ is a cation (e.g., Na⁺, H⁺). The choice of solvent is important to ensure the solubility of the reactants and the insolubility of the product. Dichloroethane is one solvent that has been used for this purpose. smolecule.com The use of picric acid is a direct way to introduce the picrate anion. smolecule.comscirp.org The picrate ion can also be used as a counterion for the analysis of oxidized ferrocenes using techniques like liquid chromatography-mass spectrometry (LC-MS). scirp.org

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield and purity of the product. Key factors include the choice of oxidant and solvent, reaction temperature, and reactant concentrations.

Strategies for yield enhancement often focus on:

Efficient Oxidation : Ensuring the complete and clean conversion of ferrocene to the ferrocenium cation. The choice of a suitable oxidant and reaction conditions that minimize side reactions is paramount. mdpi.com

Solvent Selection : Utilizing a solvent system where this compound has low solubility to drive the precipitation and maximize recovery. smolecule.com

Stoichiometry Control : Precise control over the molar ratios of ferrocene, oxidant, and the picrate source to avoid excess reagents that could contaminate the product.

Temperature Management : Some oxidation reactions may be carried out at lower temperatures to improve the stability of the ferrocenium cation, especially when using derivatives of ferrocene. researchgate.net

For electrochemical synthesis, parameters such as the electrode material, scan rate, and supporting electrolyte can be adjusted to optimize the generation of the ferrocenium cation. ajol.inforesearchgate.net

Mechanistic Studies of this compound Synthesis

Mechanistic investigations into the formation of this compound primarily focus on the initial electron transfer step—the oxidation of ferrocene. The reaction of ferrocenium salts with nucleophiles has been studied, though these reactions can sometimes lead to the decomposition of the sandwich structure. armchemfront.com

Studies involving the reaction of ferrocenium with phosphorus-based nucleophiles suggest that the ferrocenium cation can act both as a substrate for nucleophilic addition and as a one-electron oxidizing agent for an intermediate species. armchemfront.com This dual reactivity highlights the complex nature of ferrocenium cation reactions.

In the context of this compound synthesis, the primary mechanism is a two-step process:

Oxidation : A one-electron oxidation of the ferrocene molecule to form the 17-electron ferrocenium cation. acs.org This step is a single-electron transfer (SET) process. nih.gov

Ion Association : The electrostatic interaction between the positively charged ferrocenium cation and the negatively charged picrate anion, leading to the formation of the ionic salt. smolecule.com

Mechanistic studies on related systems have employed techniques like DFT calculations to understand the reaction pathways. armchemfront.com In some reactions where ferrocene is used as a catalyst, it is first oxidized to the ferrocenium ion, which then participates in the reaction, for instance, by oxidizing a substrate to generate a radical species before being regenerated. mdpi.comnih.gov While specific mechanistic studies on the formation of this compound are not extensively detailed in the provided results, the general principles of ferrocene oxidation and salt metathesis provide a clear framework for the reaction mechanism. smolecule.comwikipedia.org The stability of the resulting salt is attributed to the ionic bond between the ferrocenium cation and the picrate anion. smolecule.com

Advanced Spectroscopic and Structural Elucidation

Spectroscopic Characterization Techniques and Interpretation

Spectroscopic analysis is fundamental to understanding the nature of the ferrocenium (B1229745) picrate (B76445) salt, confirming the oxidation of the iron center and the interaction between the cationic and anionic components.

The UV-Vis spectrum of ferrocenium picrate is characterized by absorptions corresponding to both the ferrocenium cation and the picrate anion. The ferrocenium cation, formed by the oxidation of the Fe(II) center in ferrocene (B1249389) to Fe(III), exhibits a distinctive broad absorption in the visible region. datapdf.commdpi.com This continuous absorption below approximately 650 nm is responsible for the characteristic dark blue color of ferrocenium salts. mdpi.com

In addition to the cation's absorption, the spectrum shows a transition associated with the picrate anion around 375 nm. datapdf.com Studies comparing this compound to related compounds, such as biferrocene[Fe(II)Fe(III)] picrate, show that the transition in the mixed-valence salt is broader and more intense, suggesting some level of intramolecular interaction that is absent in the simple this compound salt. datapdf.com The electronic spectrum of this compound solutions is observed to obey Beer's law and the band positions are independent of solvent polarity, which supports the formulation as a salt rather than a molecular complex. datapdf.com

| Species | Approximate λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Ferrocenium Cation | < 650 | d-d transitions and Ligand-to-Metal Charge Transfer (LMCT) | mdpi.com |

| Picrate Anion | ~375 | π → π* transition | datapdf.com |

Infrared (IR) spectroscopy is a powerful tool for confirming the oxidation of the ferrocene unit to a ferrocenium cation. The key diagnostic feature is a shift in the frequency of the asymmetric metal-ligand stretching vibration. In neutral ferrocene, this transition occurs at approximately 478 cm⁻¹. datapdf.com Upon oxidation to the ferrocenium cation, the bonding between the iron atom and the cyclopentadienyl (B1206354) (Cp) rings weakens, causing this transition to shift to a lower frequency, typically in the range of 405-423 cm⁻¹. datapdf.com Other characteristic vibrations for the ferrocenyl group include the C(sp²)-H stretch around 3100 cm⁻¹ and the C=C ring stretch near 1410 cm⁻¹. mdpi.com The presence of bands for both the ferrocenium cation and the picrate anion confirms the compound's identity. datapdf.com

| Vibrational Mode | Typical Wavenumber (cm-1) | Compound | Reference |

|---|---|---|---|

| Asymmetric Fe-Cp Stretch | ~478 | Ferrocene (neutral) | datapdf.com |

| Asymmetric Fe-Cp Stretch | 405 - 423 | Ferrocenium (cation) | datapdf.com |

| C(sp2)-H Stretch | ~3100 | Ferrocenyl Species | mdpi.com |

| C=C Ring Stretch | ~1410 | Ferrocenyl Species | mdpi.com |

Direct NMR analysis of the ferrocenium cation is challenging. Due to the presence of the paramagnetic Fe(III) center, the NMR signals of nuclei near this center become significantly broadened, leading to poor spectral resolution. scirp.orgscirp.org This phenomenon arises from the interaction of the nuclear spins with the unpaired electron, causing rapid relaxation and large, unpredictable paramagnetic shifts. tamu.edu The interpretation is further complicated by multiple spin delocalization mechanisms that can affect the sign and magnitude of the observed shifts. tamu.edu

However, NMR spectroscopy can be successfully applied to diamagnetic derivatives or related aryl this compound compounds. For instance, the ¹H NMR spectrum of a related compound, [cyclopentadiene-iron-chlorobenzene] picrate, has been reported in deuterated chloroform-d6. This demonstrates that while the parent ferrocenium ion is difficult to analyze, its derivatives can provide tractable spectra.

| Compound | 1H NMR Chemical Shifts (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| [Cyclopentadiene-iron-chlorobenzene] picrate | 8.55 (s, 2H), 6.78 (s, 2H), 6.42 (s, 2H), 6.28 (m, 1H), 5.19 (s, 5H) | CDCl3-d6 | google.com |

| [Cyclopentadiene-iron-2,4,6-trinitrodiphenyl ether] picrate | 8.59 (s, 4H), 6.83 (s, 2H), 6.48 (s, 2H), 6.35 (s, 1H), 5.23 (s, 5H) | CDCl3-d6 | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is an effective technique for the analysis of this compound. scirp.orgscirp.org In this method, the compound is typically separated chromatographically before being introduced into the mass spectrometer.

The analysis is conducted in both positive and negative ion modes to detect the cation and anion separately.

Positive Ion Mode (ESI+): The ferrocenium cation ([Fe(C₅H₅)₂]⁺) is detected. In studies of the parent ferrocene, the molecular ion ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 186. scirp.org A common fragment corresponds to the loss of a cyclopentadienyl ring ([M-65]), appearing at m/z 121. scirp.orgresearchgate.net

Negative Ion Mode (ESI-): The picrate anion ([C₆H₂(NO₂)₃O]⁻) is clearly detected at m/z 228. scirp.orgscirp.org

The simultaneous detection of the ferrocenium cation in the positive mode and the picrate anion in the negative mode at the same retention time provides conclusive evidence for the formation and presence of this compound. scirp.org

| Ion | m/z (Mass-to-Charge Ratio) | Detection Mode | Reference |

|---|---|---|---|

| Ferrocenium Cation [Fe(C₅H₅)₂]⁺ | 186 | ESI (+) | scirp.org |

| Picrate Anion [C₆H₂(NO₂)₃O]⁻ | 228 | ESI (-) | scirp.orgscirp.org |

| Ferrocene Fragment [Fe(C₅H₅)]⁺ | 121 | ESI (+) | scirp.orgresearchgate.net |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It provides data on molecular geometry, bond lengths, bond angles, and the packing of ions in the crystal lattice. wikipedia.org

While a specific, publicly available crystal structure of this compound is not detailed in the provided sources, the analysis of related ferrocenium salts provides a clear indication of the expected structural features. A single-crystal X-ray diffraction analysis of this compound would be expected to reveal the following:

Molecular Geometry: The ferrocenium cation would feature a central iron atom in the +3 oxidation state sandwiched between two cyclopentadienyl rings. A key point of analysis is the Fe-C bond lengths. The oxidation from Fe(II) to Fe(III) typically results in a slight lengthening of the metal-ligand bonds. mdpi.com The conformation of the Cp rings (eclipsed, staggered, or an intermediate state) would also be determined. Studies of other ferrocenyl species show a tendency to adopt either fully eclipsed or fully staggered conformations. mdpi.com

Charge Density Distribution Analysis and Multipole Refinement

Experimental charge density studies, often employing high-resolution X-ray diffraction, are powerful methods for understanding the electronic structure of crystalline materials. In the case of this compound, these analyses reveal the distribution of electron density within the molecule and the crystal lattice. This is achieved through multipole refinement, a technique that models the aspherical nature of atomic electron densities. mdpi.com

The charge density distribution in the ferrocenium cation is of particular interest. The oxidation of the iron center from Fe(II) in ferrocene to Fe(III) in ferrocenium results in a net positive charge. Charge density analysis helps to quantify how this charge is distributed over the iron atom and the cyclopentadienyl (Cp) rings. Theoretical calculations, such as those using Density Functional Theory (DFT), complement experimental findings by providing a model of the electron distribution based on quantum mechanical principles. These computational methods can calculate properties like Mulliken charges, which offer a theoretical partitioning of the total electron density among the atoms in the molecule. researchgate.net

The refinement of multipole populations allows for a detailed description of bonding features and electrostatic interactions. For instance, the accumulation of charge density in the Fe-Cp bonding regions and the depletion of charge around the iron nucleus can be visualized and quantified. This provides a more nuanced picture than simple formal oxidation states suggest. The picrate anion, with its electron-withdrawing nitro groups, also exhibits a complex charge distribution that influences its interactions within the crystal.

Analysis of Intermolecular Interactions in the Crystalline State

The solid-state structure of this compound is characterized by a network of non-covalent interactions that dictate the crystal packing. researchgate.net These interactions are crucial in determining the physical properties of the material. In the crystal lattice, ferrocenium cations and picrate anions are arranged in distinct columns. datapdf.com

Several types of intermolecular forces are at play:

Hydrogen Bonding: Although not a classic hydrogen bond donor, the C-H groups on the cyclopentadienyl rings of the ferrocenium cation can participate in weak C-H···O hydrogen bonds with the oxygen atoms of the nitro and phenoxide groups of the picrate anion.

π-Interactions: The aromatic nature of the cyclopentadienyl rings and the picrate anion leads to various π-interactions. These can include π-π stacking between adjacent picrate anions and C-H···π interactions between the ferrocenium cations and picrate anions. semanticscholar.orgmdpi.com The geometry of these interactions, such as interplanar distances and angles, can be precisely determined from single-crystal X-ray diffraction data.

Electrostatic Interactions: The primary force holding the crystal together is the electrostatic attraction between the positively charged ferrocenium cations and the negatively charged picrate anions. The charge distribution, as discussed in the previous section, governs the nature and strength of these coulombic forces.

The interplay of these interactions results in a specific three-dimensional architecture. The relative orientation of the ions is optimized to maximize attractive forces and minimize repulsive ones. The study of these interactions is critical for understanding the structure-property relationships in this compound and related materials.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies

The magnetic properties of this compound arise from the presence of an unpaired electron in the ferrocenium cation, making it a paramagnetic species. scirp.org Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are key techniques for probing these properties.

Elucidation of Spin States and Unpaired Electron Behavior

The ferrocenium ion, [Fe(C₅H₅)₂]⁺, has a low-spin d⁵ electronic configuration for the Fe(III) center. According to molecular orbital theory, the ground electronic state is ²E₂g. acs.org This results in one unpaired electron, giving the cation a spin of S = 1/2. vaia.com

EPR spectroscopy directly probes the transitions between the two spin states (mₛ = +1/2 and mₛ = -1/2) of this unpaired electron in the presence of an external magnetic field. csbsju.eduuchicago.edu The resonance condition is met when the energy of the applied microwave radiation matches the energy difference between these spin states, which is dependent on the strength of the magnetic field. uchicago.edu

The EPR spectrum of this compound provides information about the electronic environment of the unpaired electron. The g-factor, obtained from the spectrum, is a measure of the interaction of the electron's spin and orbital angular momentum with the external magnetic field. Deviations of the g-factor from the free-electron value (g ≈ 2.0023) indicate the extent of spin-orbit coupling. For ferrocenium salts, the g-tensor is often anisotropic, reflecting the lower symmetry of the molecule compared to a free ion.

Correlation of Magnetic Properties with Electronic Structure

Magnetic susceptibility measurements provide a bulk measure of the magnetic moment of a material. For a paramagnetic substance like this compound, the magnetic susceptibility is expected to be positive and inversely proportional to temperature, following the Curie-Weiss law. escholarship.org

χ = C / (T - θ)

Where:

χ is the magnetic susceptibility

C is the Curie constant, which is related to the effective magnetic moment (μ_eff)

T is the temperature

θ is the Weiss constant, which provides information about magnetic interactions between neighboring paramagnetic centers.

The effective magnetic moment for a system with one unpaired electron is theoretically predicted to be around 1.73 Bohr magnetons (μ_B). Experimental values for ferrocenium salts are often slightly higher, which can be attributed to orbital contributions to the magnetic moment and the influence of the crystal field environment. scribd.com

The electronic structure of the ferrocenium cation, specifically the nature of the molecular orbitals containing the unpaired electron, directly influences its magnetic properties. The unpaired electron resides in an orbital that is primarily metal-based but has significant ligand character due to delocalization onto the cyclopentadienyl rings. nih.gov This delocalization can affect the g-values observed in EPR and the magnitude of the magnetic moment. Furthermore, intermolecular interactions within the crystal can lead to weak magnetic coupling (ferromagnetic or antiferromagnetic) between adjacent ferrocenium cations, which would be reflected in the Weiss constant obtained from magnetic susceptibility data. escholarship.org

Electronic Structure, Redox Chemistry, and Electron Transfer Mechanisms

Electronic Structure Characterization of the Ferrocenium (B1229745) Cation

The electronic structure of the ferrocenium cation is fundamental to understanding its chemical and physical properties. The removal of an electron from the neutral ferrocene (B1249389) molecule results in notable changes in its molecular orbital arrangement and bonding characteristics.

The electronic configuration of the ferrocenium cation, [Fe(C₅H₅)₂]⁺, has been a subject of extensive theoretical and experimental investigation. According to molecular orbital (MO) theory, the frontier orbitals of ferrocene are primarily composed of the iron 3d orbitals interacting with the π molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) rings. In the ferrocenium cation, an electron is removed from the highest occupied molecular orbital (HOMO) of ferrocene.

Experimental evidence from techniques such as electron paramagnetic resonance (EPR) and magnetic susceptibility measurements has established that the ground electronic state of the ferrocenium cation is ²E₂g. researchgate.net This corresponds to an electronic configuration of (a₁g)²(e₂g)³, indicating that the electron is removed from one of the e₂g orbitals, which are primarily of metallic d-orbital character with some bonding contribution from the ligand π orbitals. researchgate.netnih.gov The removal of an electron from a weakly bonding orbital leads to a slight elongation of the iron-carbon bond distances in the ferrocenium cation compared to ferrocene. nih.gov For instance, the average Fe-C bond distance increases by approximately 0.05 to 0.06 Å upon oxidation. rsc.org This lengthening of the Fe-C bonds is a direct consequence of the reduced electron density in the bonding region between the iron center and the cyclopentadienyl rings. nih.govpreprints.org

The picrate (B76445) anion (2,4,6-trinitrophenolate) can influence the electronic states of the ferrocenium cation primarily through electrostatic interactions and ion-pairing effects in solution and in the solid state. While the fundamental molecular orbital structure of the ferrocenium cation is largely retained, the presence of the picrate anion can cause subtle perturbations.

In solution, the degree of ion pairing between the ferrocenium cation and the picrate anion will depend on the polarity of the solvent. In nonpolar solvents, stronger ion pairing is expected, which can stabilize the positive charge on the ferrocenium cation and thus affect its electronic energy levels. This stabilization can influence the energy required for electronic transitions, potentially leading to shifts in the absorption bands observed in the electronic spectrum of ferrocenium picrate compared to ferrocenium salts with other anions.

The nature of the counter-anion has been shown to play a role in the redox process and the stability of the ferrocenium cation. nih.gov While specific studies detailing the precise influence of the picrate anion on the cationic electronic states of ferrocenium are not abundant, the general principles of ion-pairing suggest that the bulky and electron-withdrawing nature of the picrate anion can modulate the electronic environment of the ferrocenium cation.

Electrochemical Behavior and Redox Potential Determination

The electrochemical behavior of the ferrocene/ferrocenium system is a cornerstone of organometallic electrochemistry. This compound, as a stable salt of the ferrocenium cation, is instrumental in studying these redox processes.

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox behavior of the ferrocene/ferrocenium couple. nih.govacs.orgresearchgate.netresearchgate.net A typical cyclic voltammogram of ferrocene shows a reversible one-electron oxidation wave, corresponding to the Fc/Fc⁺ redox process. researchgate.net The key parameters obtained from a CV experiment are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). umb.edu

For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is theoretically 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) is equal to one. umb.edu The half-wave potential (E₁/₂), calculated as the average of Epa and Epc, provides the formal redox potential of the couple under the specific experimental conditions. Deviations from these ideal values can provide information about the kinetics of the electron transfer and the stability of the oxidized or reduced species.

Other voltammetric techniques, such as square wave voltammetry, can also be employed to study the redox properties of this compound, often providing higher sensitivity and better resolution of the redox events.

The oxidation of ferrocene to the ferrocenium cation is a classic example of a chemically reversible one-electron transfer process. rsc.orgresearchgate.net This reversibility is a key feature of the ferrocene/ferrocenium redox couple and is one of the reasons it is often used as an internal standard in electrochemical measurements. rsc.org

However, the stability of the ferrocenium cation in solution can be influenced by several factors, including the solvent, the presence of nucleophiles, and exposure to oxygen. acs.orgmdpi.comresearchgate.net While ferrocenium salts are generally stable in the solid state, in solution, particularly in the presence of water or other nucleophiles, the ferrocenium cation can undergo decomposition. acs.orgmdpi.comnih.gov The rate of this decomposition is dependent on the specific conditions. For instance, ferrocenium cations are known to be less stable in chlorinated solvents and under aerobic conditions. mdpi.comresearchgate.net The picrate anion, being relatively non-coordinating, generally contributes to the stability of the ferrocenium salt.

The electrochemical reversibility observed in cyclic voltammetry is a good indicator of the stability of the ferrocenium cation on the timescale of the experiment. A peak current ratio (ipa/ipc) close to unity suggests that the ferrocenium cation generated at the electrode surface is stable and is efficiently reduced back to ferrocene during the reverse scan.

The formal redox potential (E₁/₂) of the ferrocene/ferrocenium couple is significantly influenced by the nature of the solvent and the supporting electrolyte. researchgate.netacs.orgnih.gov This dependence arises from the differential solvation of the neutral ferrocene molecule and the charged ferrocenium cation, as well as from ion-pairing interactions between the ferrocenium cation and the anions of the supporting electrolyte. nih.govacs.org

Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. More polar solvents can better solvate the ferrocenium cation, which can lead to a shift in the redox potential. The "ferrocene assumption," which posits that the redox potential of the Fc/Fc⁺ couple is solvent-independent, has been shown to be an oversimplification. acs.org

Supporting Electrolyte Effects: The choice of the supporting electrolyte can have a pronounced effect on the measured redox potential. The anions of the electrolyte can form ion pairs with the ferrocenium cation, and the strength of this interaction depends on the nature of the anion. bohrium.com For instance, smaller, more charge-dense anions may interact more strongly with the ferrocenium cation, leading to a stabilization of the oxidized form and a shift in the redox potential. The concentration of the supporting electrolyte can also influence the redox potential, particularly in less polar solvents. nih.gov

Interactive Data Table: Illustrative Redox Potentials of the Ferrocene/Ferrocenium Couple in Various Solvents

This table provides representative half-wave potential (E₁/₂) values for the ferrocene/ferrocenium redox couple in different organic solvents, demonstrating the influence of the solvent on the redox potential. Values are typically reported versus a standard reference electrode like the Saturated Calomel (B162337) Electrode (SCE).

| Solvent | Dielectric Constant (ε) | E₁/₂ (V vs. SCE) |

| Acetonitrile | 37.5 | +0.40 |

| Dichloromethane (B109758) | 8.9 | +0.48 |

| Dimethylformamide (DMF) | 36.7 | +0.45 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | +0.44 |

| Tetrahydrofuran (THF) | 7.5 | +0.55 |

Note: These are approximate values and can vary depending on the specific experimental conditions, including the supporting electrolyte and its concentration.

Intramolecular and Intermolecular Electron Transfer Dynamics

The electron transfer processes in ferrocenium systems, including this compound, are fundamental to their chemical and physical properties. These dynamics can be broadly categorized into intramolecular and intermolecular events, each governed by distinct mechanisms and energetic landscapes.

Mechanism of Electron Transfer within Ferrocenium Systems

The fundamental electron transfer process in ferrocenium systems involves the reversible one-electron oxidation of the ferrocene moiety to the ferrocenium cation. This process is characterized as an outer-sphere electron transfer, where the primary change is the removal of an electron from the highest occupied molecular orbital (HOMO) of the ferrocene, which is predominantly metal-based in character.

The electronic structure of the ferrocenium cation, with its Fe(III) center, is crucial in dictating the facility of electron transfer. Mössbauer spectroscopy provides insights into the electronic environment of the iron nucleus. For this compound, the isomer shift (I.S.) relative to an iron foil has been reported, offering a measure of the s-electron density at the iron nucleus and confirming the +3 oxidation state.

Table 1: Mössbauer Spectroscopy Data for this compound at 78 K

| Parameter | Value |

| Isomer Shift (I.S.) vs. Fe foil (mm/s) | +0.67 |

This table presents the reported isomer shift for this compound, a key parameter in characterizing its electronic structure.

The interaction between the ferrocenium cation and the picrate anion is primarily electrostatic, forming a charge-transfer complex. The nature of the anion can influence the thermodynamics of the electron transfer process by affecting the solvation and ion-pairing energies. acs.org

Role of this compound as an Electron Shuttle

The ability of the ferrocene/ferrocenium couple to undergo facile and reversible one-electron transfer makes it a candidate for an electron shuttle in various chemical and biological processes. This compound, as a stable salt of the oxidized form, can act as a mild one-electron oxidant. Its efficacy in certain anticancer applications is attributed to its ability to disrupt the redox homeostasis within cancer cells, likely by participating in electron transfer reactions that generate reactive oxygen species. researchgate.netmdpi.com

The relatively low conductivity of solid this compound suggests that intermolecular electron transfer in the solid state is not highly efficient. This contrasts with mixed-valence compounds like biferrocenylene(II, III) picrate, which exhibit significantly higher conductivity due to more efficient intramolecular electron transfer between the two iron centers. acs.org This comparison highlights that for this compound to function effectively as an electron shuttle, it would typically operate in solution where diffusion can facilitate intermolecular electron transfer events.

Kinetics and Thermodynamics of Electron Transfer Processes

The thermodynamics of the ferrocene/ferrocenium redox couple are sensitive to the solvent and the nature of the anion due to differences in solvation energies and the extent of ion pairing. acs.orgacs.org The formal reduction potential of the ferrocenium cation is a key thermodynamic parameter. Studies on various ferrocenium salts have shown that the anion can modulate this potential.

Table 2: Comparison of Formal Potentials for Ferrocenium Salts

| Ferrocenium Salt | Anion |

| This compound | Picrate |

| Ferrocenium Tetrafluoroborate (B81430) | Tetrafluoroborate |

| Ferrocenium Hexafluorophosphate (B91526) | Hexafluorophosphate |

Charge Transfer Complexes and Supramolecular Chemistry

Formation and Characterization of Ferrocenium (B1229745) Picrate (B76445) Charge-Transfer Complexes

The formation of ferrocenium picrate involves the oxidation of the neutral ferrocene (B1249389) molecule to the ferrocenium cation, [Fe(C₅H₅)₂]⁺, which then forms an ionic salt with the picrate anion, [C₆H₂(NO₂)₃O]⁻. This process creates a charge-transfer complex where the constituent ions are held together by a combination of electrostatic forces and more subtle electronic interactions. The characterization of this complex relies heavily on spectroscopic techniques that can probe the new electronic states arising from these interactions.

The foundation of the this compound complex lies in the donor-acceptor principle. Ferrocene is an excellent electron donor due to its iron center's accessible oxidation states and the electron-rich nature of its cyclopentadienyl (B1206354) (Cp) rings. nih.gov In the formation of the complex, a neutral ferrocene molecule donates an electron, becoming the oxidized ferrocenium cation. This cation then acts as the electron acceptor in the final salt. The picrate anion, derived from picric acid, serves as the counter-ion.

A hallmark of charge-transfer complexes is the appearance of new, broad, and intense absorption bands in the electronic spectrum, which are not present in the individual precursor molecules. nih.gov These bands, known as charge-transfer (CT) bands, correspond to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor component to the lowest unoccupied molecular orbital (LUMO) of the acceptor component.

For ferrocenium-based salts, these CT bands often appear at low energy, extending into the near-infrared (NIR) region of the spectrum. mdpi.comresearchgate.net The presence of a broad absorption band in the visible or NIR region for this compound is a definitive spectroscopic signature of its charge-transfer character. mdpi.comnih.gov The energy of this absorption is sensitive to the nature of the donor and acceptor, their relative orientation, and the surrounding environment. In related ferrocene-based charge-transfer complexes, distinct NIR-II absorption ability has been demonstrated, which is highly dependent on the molecular arrangement in the solid state. rsc.org

| Complex | Key Absorption Bands (nm) | Assignment | Reference |

|---|---|---|---|

| Ferrocene (Fc) | 322, 442 | d-d transitions | acs.org |

| Ferrocenium Hexafluorophosphate (B91526) (FcPF₆) | ~640 | Intermolecular CT | mdpi.com |

| Ferrocene-F4TCNQ Complex | >1000 | NIR-II Absorption / CT | rsc.org |

Supramolecular Assembly and Self-Organization

The arrangement of ferrocenium cations and picrate anions in the solid state is not random but is governed by a process of self-assembly into a highly ordered crystalline lattice. mdpi.comnih.gov This supramolecular architecture is directed by a combination of non-covalent interactions, which collectively determine the material's bulk properties. encyclopedia.pubfrontiersin.org

Crystal engineering of organometallic salts like this compound relies on the predictable and directional nature of non-covalent interactions. researchgate.netnih.gov The crystal packing in these compounds is often dominated by a hierarchy of these forces. researchgate.net

π-π Stacking: The planar, aromatic cyclopentadienyl rings of the ferrocenium cation and the aromatic ring of the picrate anion are capable of engaging in π-π stacking interactions. nih.gov These interactions are crucial in organizing the ions into columns or layers within the crystal lattice. mdpi.com

Hydrogen Bonding: The picrate anion possesses nitro groups (-NO₂) and a phenoxide oxygen atom, which are effective hydrogen bond acceptors. The hydrogen atoms on the cyclopentadienyl rings of the ferrocenium cation can act as weak hydrogen bond donors. These C–H···O interactions play a significant role in linking the ionic components into a stable three-dimensional network. rsc.orgresearchgate.net

The interplay of these interactions dictates the final supramolecular structure, influencing everything from crystal density to electronic conductivity. nih.govrsc.org

The specific mode of molecular stacking in the crystal lattice has a profound impact on the electronic properties of the charge-transfer complex. rsc.org Different arrangements, such as cofacial π-stacking or herringbone patterns, result in varying degrees of orbital overlap between adjacent donor and acceptor molecules.

Research on analogous ferrocene-based charge-transfer complexes has demonstrated a clear structure-property relationship. nih.govrsc.org For instance, complexes that form linear, closely packed π-stacked arrays exhibit enhanced electronic communication along the stacking axis. This strong π-electron delocalization often leads to desirable properties such as significant NIR absorption. rsc.org In contrast, arrangements with less direct orbital overlap result in weaker charge-transfer interactions and different photophysical characteristics. The ability to control these stacking modes through chemical modification or crystallization conditions is a key goal in the rational design of functional molecular materials. nih.gov

| Stacking Mode | Typical π–π Distance (Å) | Influence on Electronic Properties | Reference |

|---|---|---|---|

| Herringbone / Linear Dimer | <3.24 | Strong π-electron delocalization, enhanced NIR-II absorption | rsc.org |

| Segregated Stacks | >3.4 | Weaker intermolecular electronic coupling | torvergata.it |

Theoretical Models of Charge-Transfer Interactions and Supramolecular Architectures

Theoretical and computational chemistry provides essential tools for understanding the intricate nature of charge-transfer interactions and predicting supramolecular structures. encyclopedia.pub Quantum mechanical models, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of the donor and acceptor molecules and to model the charge-transfer process itself. nih.gov

These models can predict the energies of the frontier molecular orbitals (HOMO and LUMO), the degree of charge transfer in the ground state, and the energies and intensities of the charge-transfer absorption bands. researchgate.netmdpi.com Furthermore, theoretical simulations can be used to explore the potential energy landscape of the supramolecular assembly. researchgate.net By calculating the energies of various non-covalent interactions (π-π stacking, hydrogen bonding), these models can help rationalize why a particular crystal packing arrangement is favored over others and predict the most stable supramolecular architecture. researchgate.net This predictive capability is invaluable for the field of crystal engineering, guiding the synthesis of new materials with tailored electronic and physical properties.

Mechanistic Research in Biological Contexts: Exploring Chemical Pathways

Redox-Activity and Generation of Reactive Oxygen Species (ROS)

The anticancer properties of ferrocenium (B1229745) picrate (B76445) have been largely attributed to its capacity to generate ROS, leading to oxidative damage within cells. rsc.orgrsc.orgresearchgate.net This process is initiated by the redox activity of the iron center in the ferrocenium cation. researchgate.netsmolecule.com The generation of ROS, particularly highly reactive hydroxyl radicals, is a key aspect of its biological effects. researchgate.net Studies have shown that the ferrocenium cation can participate in cellular redox reactions, leading to an increase in oxidative stress. nih.gov The production of ROS by ferrocene-containing compounds has been demonstrated to play a significant role in their cytotoxic activity. researchgate.net

A primary mechanism for ROS generation by ferrocenium compounds involves Fenton-type reactions. researchgate.net In this process, the Fe(III) center of the ferrocenium cation is reduced to the Fe(II) state (ferrocene). This Fe(II) species can then react with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). nih.govmdpi.comnumberanalytics.com This catalytic cycle, where the iron atom shuttles between the +2 and +3 oxidation states, allows for the continuous production of damaging radicals. researchgate.netnih.gov The generation of hydroxyl radicals through Fenton chemistry is considered a crucial step in the biological activity of ferrocenium salts. researchgate.net

The classic Fenton reaction is described by the following equation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ numberanalytics.com

In the context of ferrocenium picrate, the ferrocenium ion (Fc⁺) can be reduced to ferrocene (B1249389) (Fc), which then participates in the Fenton reaction: Fc⁺ + e⁻ → Fc Fc + H₂O₂ → Fc⁺ + •OH + OH⁻

This cycle highlights the role of the ferrocene/ferrocenium redox couple in promoting the formation of hydroxyl radicals.

The formation of hydroxyl radicals is a central event in the mechanism of action of this compound. researchgate.net These radicals can be generated through the Fenton reaction as described above. rsc.org The ability of the ferrocenium cation to be reduced to ferrocene, which in turn reacts with hydrogen peroxide, is a key pathway. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm the production of hydroxyl radicals from ferrocenium species. researchgate.net The presence of these highly reactive radicals in a cellular environment can lead to widespread damage to biomolecules. nih.gov The generation of hydroxyl radicals from a ferric citrate (B86180) complex has also been observed, suggesting that iron complexes, in general, can facilitate this damaging chemistry. nih.gov

Oxidative DNA Damage Mechanisms

The ROS generated by this compound, particularly hydroxyl radicals, are capable of causing significant damage to DNA. rsc.orgresearchgate.netresearchgate.net This oxidative DNA damage is considered a primary mechanism for the observed cytotoxic effects of ferrocenium salts. researchgate.netrsc.orgcolab.ws The interaction of these reactive species with DNA can lead to strand breaks and base modifications, ultimately compromising the integrity of the genome. researchgate.netlibretexts.org

Ferrocenium salts have been shown to induce DNA cleavage. researchgate.netnih.gov While the ferrocenium cation itself may not bind strongly to DNA, the diffusible hydroxyl radicals it helps generate are responsible for the damage. libretexts.org These radicals can attack the deoxyribose sugar backbone of DNA, leading to strand scission. libretexts.org Studies using plasmid DNA have demonstrated the ability of iron complexes, including those related to ferrocenium, to cause both single- and double-strand breaks. researchgate.netresearchgate.net The efficiency of DNA cleavage can be influenced by the specific structure of the iron complex and the reaction conditions. rsc.org

Table 1: DNA Interaction and Cleavage Findings

| Finding | Compound/System | Method | Reference |

|---|---|---|---|

| Generation of hydroxyl radicals leading to DNA damage | Ferrocenium salts | ESR and spin-trapping | researchgate.netuzh.ch |

| Cleavage of supercoiled plasmid DNA | Iron(II) complexes | In vitro assay | rsc.org |

| Induction of DNA cleavage via ROS | This compound | Not specified | researchgate.net |

| Cleavage of plasmid DNA | Fe(II) complexes with bleomycin (B88199) analogues | Gel electrophoresis | colab.ws |

The molecular mechanism of DNA damage by this compound-generated ROS involves the abstraction of a hydrogen atom from the sugar-phosphate backbone by a hydroxyl radical. libretexts.org This initial attack can lead to a cascade of reactions resulting in a break in the DNA strand. libretexts.org Additionally, ROS can oxidize nucleotide bases, with guanine (B1146940) being particularly susceptible to oxidation, forming 8-oxo-7,8-dihydroguanine (8-oxoG). plos.org This lesion is a common biomarker for oxidative DNA damage and can lead to mutations if not repaired. plos.orgmdpi.com The accumulation of such damage can overwhelm the cell's DNA repair mechanisms, triggering pathways that lead to cell death. plos.orgmdpi.com

Disruption of Cellular Redox Homeostasis

The continuous generation of ROS by the redox cycling of the ferrocene/ferrocenium couple can overwhelm the cell's natural antioxidant defenses, leading to a state of oxidative stress. researchgate.netrsc.orgresearchgate.net This disruption of cellular redox homeostasis is a key factor in the biological activity of this compound. researchgate.netmdpi.com Cells maintain a delicate balance between pro-oxidants and antioxidants, and a significant shift towards an oxidative state can damage lipids, proteins, and nucleic acids. mdpi.com The efficacy of ferrocenium salts has been directly linked to their ability to disrupt this balance in cancer cells, which may already have a compromised redox system. researchgate.netresearchgate.net

Mechanisms of Glutathione (B108866) (GSH) Depletion

The cytotoxic effects of ferrocenium salts are closely associated with their capacity to generate reactive oxygen species (ROS). researchgate.net This production of ROS disrupts the delicate redox balance within a cell, leading to the depletion of crucial antioxidant molecules, most notably glutathione (GSH). researchgate.net

GSH is a tripeptide that serves as a primary intracellular antioxidant, protecting cellular components from oxidative damage. The mechanism by which this compound leads to GSH depletion is primarily through an indirect process mediated by ROS. The ferrocenium cation (Fc⁺) can participate in cellular redox cycles, leading to the formation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). In the presence of free iron, these species can further react via the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). researchgate.net

These generated ROS can directly oxidize GSH to glutathione disulfide (GSSG), a process catalyzed by the enzyme glutathione peroxidase. This conversion consumes the reduced, active form of glutathione. While the cell can regenerate GSH from GSSG using the enzyme glutathione reductase, a massive and sustained production of ROS, as induced by ferrocenium compounds, can overwhelm this recycling capacity. This leads to a net decrease in the total cellular pool of GSH. frontiersin.orgnih.gov The depletion of GSH compromises the cell's primary defense against oxidative damage, rendering it more susceptible to further insults and pushing it towards pathways of programmed cell death. frontiersin.orgnih.gov

Accumulation of Lipid Peroxidation (LPO) Products

A direct consequence of ROS generation and GSH depletion is the oxidative degradation of lipids, a process known as lipid peroxidation (LPO). researchgate.net The polyunsaturated fatty acids that are integral components of cellular membranes are particularly vulnerable to attack by ROS, especially the hydroxyl radical. mdpi.com

The process is a self-propagating chain reaction:

Initiation: A reactive oxygen species abstracts a hydrogen atom from a methylene (B1212753) group in a polyunsaturated fatty acid, creating a lipid radical.

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent fatty acid, creating a new lipid radical and a lipid hydroperoxide, thereby propagating the chain reaction.

Termination: The reaction terminates when two radicals react with each other.

This cascade of reactions leads to significant damage to cell membranes, altering their fluidity and permeability. mdpi.com Furthermore, the breakdown of lipid hydroperoxides results in the formation of various reactive and cytotoxic byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). imrpress.com The accumulation of these LPO products serves as a key biomarker for oxidative stress and is a critical event in the mechanism of cell death induced by compounds like this compound. researchgate.netimrpress.com

Investigation of Putative Molecular Targets and Binding Modes

While much of the activity of this compound is attributed to generalized oxidative stress, research into related ferrocene and ferrocenium compounds suggests more specific interactions with key cellular proteins may also occur.

Computational Docking Studies for Target Interaction Prediction

To better understand and predict the potential molecular targets of ferrocene-based compounds, computational molecular docking studies are frequently employed. nih.govresearchgate.netmdpi.com These in silico techniques simulate the interaction between a small molecule (the ligand, e.g., a ferrocene derivative) and the three-dimensional structure of a macromolecular target (e.g., a protein or enzyme). researchgate.net

The goal of docking is to predict the preferred orientation and binding affinity of the ligand within the active or allosteric site of the target protein. researchgate.net By calculating a binding energy score, researchers can rank potential interactions and identify the most likely biological targets. For instance, docking studies on various ferrocene derivatives have been used to investigate their binding potential to targets like Topoisomerase II and vascular endothelial growth factor receptor (VEGFR). mdpi.com These computational predictions provide valuable insights that can guide further experimental validation. nih.gov They help to formulate hypotheses about the mechanism of action and can explain the structure-activity relationships observed in a series of related compounds. mdpi.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ibm.comaps.org For ferrocenium (B1229745) picrate (B76445), an MD simulation could model its behavior in a solvent, providing insights into:

Solvation: How solvent molecules arrange around the ferrocenium and picrate ions. rsc.org

Ion Pairing: The dynamics of the interaction between the cation and anion in solution.

Diffusion: The movement of the ions through the solvent, which is related to properties like conductivity. rsc.org

Quantum-classical path integral (QCPI) simulations, which treat the solute (ferrocenium) with quantum mechanics and the solvent classically, can provide a highly accurate picture of charge transfer processes in solution. youtube.com Such simulations have been used to study the ferrocene-ferrocenium pair, revealing details of system-solvent interactions. youtube.com

Computational Approaches to Redox Potentials and Electron Transfer

The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is a standard electrochemical reference due to its reversible one-electron transfer. acs.org Computational methods are widely used to predict the redox potential of this and related couples. acs.orgcanterbury.ac.nz

The redox potential can be calculated using a thermodynamic cycle that breaks down the process into gas-phase ionization energy and solvation energies of the oxidized and reduced species. researchgate.net DFT calculations are used to compute the Gibbs free energy change (ΔG) for the electron transfer reaction. researchgate.net The accuracy of these predictions depends heavily on the chosen functional, basis set, and the model used for solvation (e.g., polarizable continuum models like C-PCM). canterbury.ac.nzd-nb.info Studies on modified ferrocenes show that introducing electron-donating groups lowers the redox potential, a trend that can be accurately predicted by DFT calculations. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov Ferrocenium picrate was one of the first iron-based compounds identified to have anticancer properties, an activity linked to the generation of reactive oxygen species (ROS). researchgate.netrsc.org

For ferrocene derivatives, QSAR models have been developed to understand their anticancer activity. researchgate.netresearchgate.net These models use calculated molecular descriptors (such as electronic, steric, and lipophilicity parameters) as independent variables to predict the biological activity (e.g., IC₅₀ values). nih.gov A successful QSAR model can help in:

Identifying the key structural features responsible for the desired activity.

Predicting the activity of new, unsynthesized derivatives.

Providing insights into the mechanism of action. researchgate.net

For a series of ferrocenyl compounds, a QSAR model might reveal that the redox potential and specific steric features are critical for their efficacy, guiding the design of more potent analogues.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Ferrocenium (B1229745) Picrate (B76445) Analogs with Tunable Properties

The structural versatility of the ferrocene (B1249389) scaffold allows for the design and synthesis of a wide range of derivatives with tailored properties. rsc.org Future research will focus on creating advanced analogs of ferrocenium picrate where the electronic and steric properties are precisely controlled. This can be achieved by introducing various functional groups onto the cyclopentadienyl (B1206354) (Cp) rings of the ferrocene precursor. researchgate.net For instance, the introduction of electron-donating groups, such as methyl or tert-butyl, can lower the redox potential of the ferrocene/ferrocenium couple, while electron-withdrawing groups have the opposite effect. acs.org

A key area of investigation is the impact of different counter-anions on the properties of ferrocenium salts. researchgate.netresearchgate.net While this article focuses on the picrate anion, the synthesis of a series of ferrocenium salts with various anions (e.g., trifluoromethanesulfonyl)imide (TFSI⁻), perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻)) has demonstrated that the anion can significantly influence solubility, electrochemical performance, and stability. researchgate.netresearchgate.net By systematically varying both the substituents on the ferrocene core and the nature of the anion, a library of this compound analogs with a wide spectrum of tunable redox potentials, solubilities, and reactivities can be developed. rsc.orgacs.org This approach will enable the creation of materials optimized for specific applications, from catalysis to materials science. rsc.org

Table 1: Effect of Substitution on the Redox Potential of Ferrocene Derivatives

| Ferrocene Derivative | Number of Methyl Groups | Redox Potential (E₁/₂) vs SCE |

|---|---|---|

| Ferrocene (Fc) | 0 | +0.403 V |

| Dimethylferrocene (Me₂Fc) | 2 | +0.302 V |

| Octamethylferrocene (Me₈Fc) | 8 | +0.003 V |

| Decamethylferrocene (Me₁₀Fc) | 10 | -0.096 V |

This table is generated based on data for ferrocene derivatives and illustrates the principle of tunable properties. acs.org

Exploiting Redox-Active Character in Novel Chemical Transformations

The reversible one-electron redox couple of ferrocene/ferrocenium is a cornerstone of its chemistry, serving as a standard in electrochemistry. mdpi.com The ferrocenium cation, including this compound, is a well-known redox-active species and a one-electron oxidizing agent. ontosight.ai Its ability to act as an electron shuttle is a key feature that can be exploited in a variety of novel chemical transformations. mdpi.com

Future research will likely focus on expanding the catalytic applications of this compound and its analogs. Ferrocenium salts have already been used as catalysts in reactions such as the hydroalkoxylation of styrenes and cross-coupling reactions. mdpi.com The design of new ferrocene-based ligands can lead to redox-switchable catalysts, where the catalytic activity can be turned on or off by changing the oxidation state of the iron center. mdpi.com This concept allows for in-situ control over chemical reactions, enhancing selectivity and yield. mdpi.com Furthermore, the ability of ferrocenium species to participate in Fenton-type chemistry, generating reactive oxygen species (ROS) like hydroxyl radicals, opens up possibilities for their use in oxidative degradation processes and other advanced oxidation technologies. mdpi.comresearchgate.net The initial interest in the biological activity of this compound was, in part, attributed to this generation of ROS. researchgate.netrsc.org

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of the behavior of this compound in various chemical and biological systems necessitates the use of advanced analytical techniques capable of real-time analysis. While traditional spectroscopic methods such as NMR, IR, and UV-Vis provide valuable structural information, their application to the paramagnetic ferrocenium cation can be challenging due to signal broadening. dcu.iescirp.org

Future work will involve the integration of this compound studies with sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), which has been shown to be an effective method for analyzing oxidized ferrocene derivatives using picrate as a counterion. scirp.org Spectroelectrochemistry, which combines spectroscopic and electrochemical methods, is another powerful tool for probing the ferrocene/ferrocenium redox process and the influence of the anion in real-time. nih.gov

In the realm of imaging, there is potential to develop ferrocene-based probes for advanced imaging modalities. nih.gov Although not specific to this compound, ferrocene derivatives are being explored for various imaging applications. The integration of ferrocene moieties into larger molecules could be leveraged for techniques like PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) by incorporating a suitable radionuclide, or for MRI (Magnetic Resonance Imaging) by exploiting the paramagnetic nature of the ferrocenium ion. nih.gov Such advancements would enable the visualization and tracking of ferrocenium-containing species in complex environments.

Development of Theoretical Models for Complex Ferrocenium-Anion Systems

Computational chemistry provides an indispensable tool for understanding the intricate electronic structure and interactions within ferrocenium-anion systems. mdpi.com Standard density functional theory (DFT) and time-dependent DFT (TDDFT) have been successfully employed to study the properties of ferrocene-based compounds. mdpi.comnih.gov

Future theoretical work will focus on developing more sophisticated models to accurately describe the non-covalent interactions between the ferrocenium cation and the picrate anion. nih.gov These models will be crucial for understanding the influence of the anion on the electronic properties, redox potential, and stability of the salt. rsc.org Computational studies can elucidate the nature of the ferrocenium-anion pairing and how it is affected by the solvent environment. nih.govrsc.org For instance, theoretical calculations have shown that in the gas phase, the ferrocenium cation is strongly solvated by anions in the first solvation shell, with significant binding energies. rsc.org By refining these models, researchers can predict the properties of new this compound analogs before their synthesis, guiding experimental efforts toward materials with desired characteristics. mdpi.com These theoretical insights are also vital for interpreting experimental data from spectroscopic and electrochemical studies. rsc.org

Exploration of this compound in Unconventional Chemical Environments

The study of chemical compounds in non-traditional solvent systems can reveal novel properties and reactivity. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as "green" and tunable alternatives to conventional organic solvents. nih.govrsc.orgmdpi.com The electrochemical behavior of the ferrocene/ferrocenium couple has been investigated in various ILs and DESs, demonstrating the feasibility of using these media for ferrocene-based electrochemistry. rsc.orgresearchgate.net

Future research should explore the behavior of this compound specifically within these unconventional environments. The high ionic strength and unique solvation properties of ILs and DESs could significantly alter the ion-pairing between the ferrocenium cation and the picrate anion, potentially leading to different reactivity and stability compared to conventional solvents. researchgate.netresearchgate.net For example, dispersing electron-deficient ferrocenium ions in electron-rich media like discotic liquid crystals has been shown to form donor-acceptor systems, enhancing the material's conductivity. researchgate.net Investigating this compound under such conditions could lead to the development of novel functional materials with unique electronic or optical properties. Furthermore, studying its behavior under extreme conditions, such as high pressure or temperature, could provide fundamental insights into its stability and decomposition pathways.

Q & A

Q. What statistical approaches reconcile conflicting data on picrate ion release kinetics in this compound-based drug delivery systems?

- Methodological Answer : Apply multivariate regression to isolate factors like pH or enzymatic activity. Use LC-MS/MS to quantify picrate release in simulated biological fluids. Bayesian meta-analysis models heterogeneity across studies, weighting data by sample size and methodology rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.